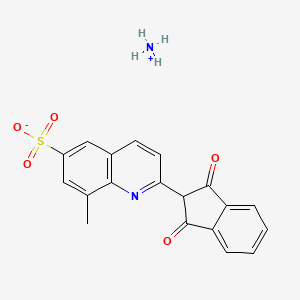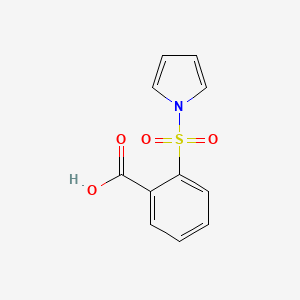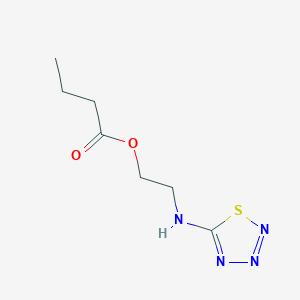![molecular formula C12H15NO B15211546 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one CAS No. 70243-84-4](/img/structure/B15211546.png)
1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone is a chemical compound that features a pyrrolidine ring attached to a phenyl group through an ethanone linkage
準備方法
The synthesis of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone typically involves the reaction of pyrrolidine with a phenyl ethanone derivative. One common method includes the use of 2-bromo-1-phenylethanone as a starting material, which undergoes nucleophilic substitution with pyrrolidine to form the desired product . The reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions, and may require a base like potassium carbonate to facilitate the reaction .
化学反応の分析
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can undergo various chemical reactions, including:
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of novel therapeutic agents, particularly in the design of central nervous system stimulants and other psychoactive substances.
Biological Studies: The compound is used in studies investigating the interaction of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed as an intermediate in the synthesis of more complex organic molecules, which are used in various industrial processes.
作用機序
The mechanism of action of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter transporters or receptors in the central nervous system . The pyrrolidine ring can enhance the binding affinity of the compound to these targets, leading to modulation of their activity. This interaction can result in various pharmacological effects, depending on the specific target and the context of its use .
類似化合物との比較
1-(2-(Pyrrolidin-1-yl)phenyl)ethanone can be compared to other similar compounds, such as:
1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound features a fluorine substituent on the phenyl ring, which can alter its chemical and biological properties.
1-Phenyl-2-(pyrrolidin-1-yl)pentan-1-one:
The uniqueness of 1-(2-(Pyrrolidin-1-yl)phenyl)ethanone lies in its specific structural configuration, which provides a balance between lipophilicity and hydrophilicity, making it a versatile scaffold for various applications .
特性
CAS番号 |
70243-84-4 |
|---|---|
分子式 |
C12H15NO |
分子量 |
189.25 g/mol |
IUPAC名 |
1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChIキー |
WILVJAAEZPIEIJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=CC=C1N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


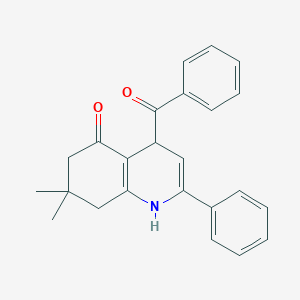
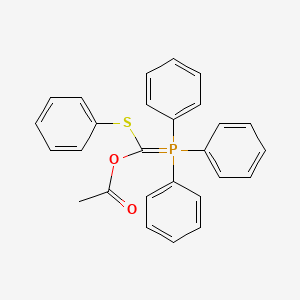
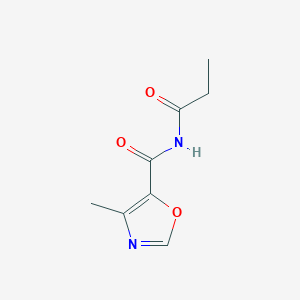
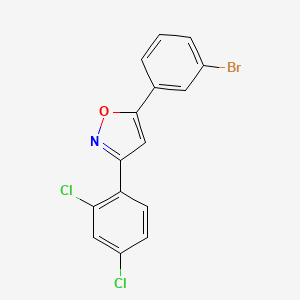


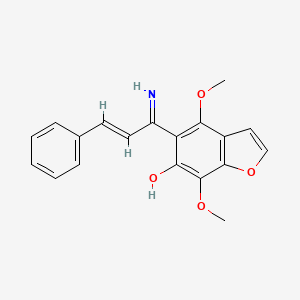
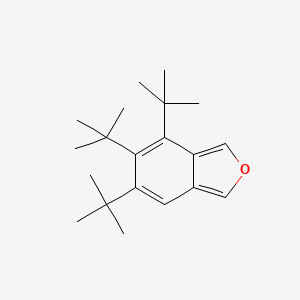
![Ethyl 2,4-dihydroxy-7-methyl-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15211510.png)
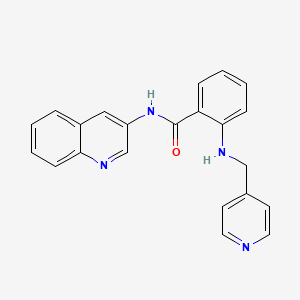
![1-(4-Chlorophenyl)imidazo[2,1-b]quinazoline-2,5(1H,3H)-dione](/img/structure/B15211515.png)
